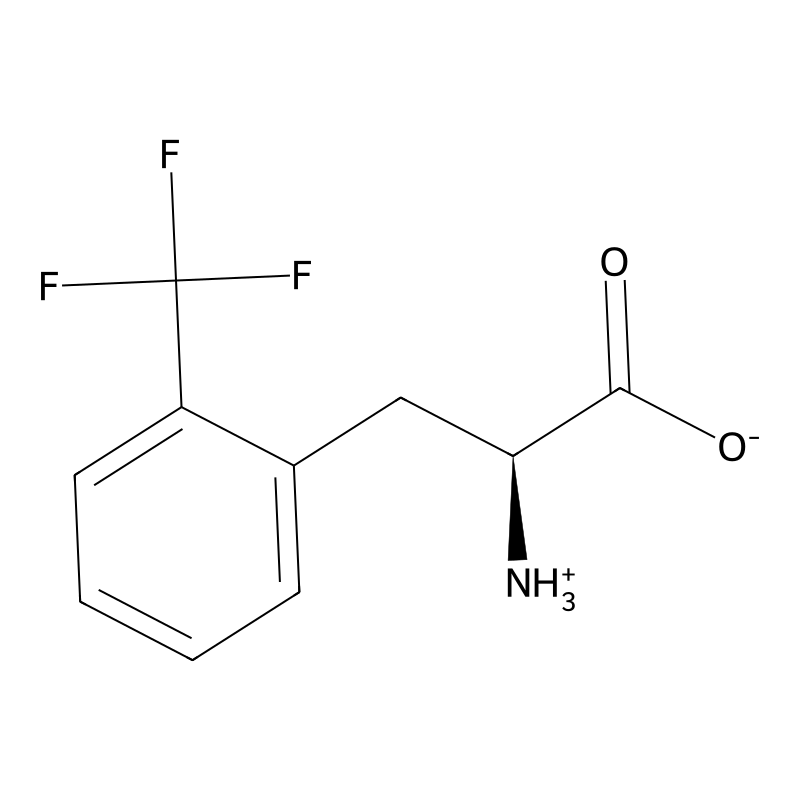

2-Trifluoromethyl-L-Phenylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Protein Engineering

- L-TFMP can be incorporated into proteins during synthesis to introduce novel functionalities. The trifluoromethyl group alters the protein's stability, folding, and interactions with other molecules. This allows researchers to study protein structure-function relationships and design proteins with improved properties for therapeutic or industrial applications. PubChem, L-2-Trifluoromethylphenylalanine:

Enzyme Inhibition

- Due to its structural similarity to natural amino acids, L-TFMP can act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. This property makes it a valuable tool for studying enzyme mechanisms and developing new drugs that target specific enzymes. ScienceDirect, Trifluoromethylation as a Magic Bullet for Drug Discovery:

Material Science

- L-TFMP can be used to create novel biomaterials with unique properties. The incorporation of L-TFMP into polymers can influence their stability, mechanical properties, and biocompatibility. This research area holds promise for developing new materials for applications in drug delivery, tissue engineering, and biosensors. Wiley Online Library, Trifluoromethylation of Bioactive Molecules: Relevance in Medicinal Chemistry and Chemical Biology:

Agricultural Science

- Studies suggest that L-TFMP may act as a herbicide or fungicide. The trifluoromethyl group might disrupt essential metabolic processes in plants or fungi. Further research is needed to explore the potential of L-TFMP for weed or disease control in agriculture. Journal of Agricultural and Food Chemistry, Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenylalanine Derivatives:

2-Trifluoromethyl-L-Phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring of L-phenylalanine. Its molecular formula is , and it has a molar mass of approximately 233.19 g/mol. The compound is notable for its unique chemical properties, attributed to the electronegative trifluoromethyl group, which can influence both its reactivity and biological activity.

Key reactions include:

- Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic substitution reactions, enabling the synthesis of more complex molecules.

- Oxidation Reactions: It can be utilized in oxidation catalysis, where it acts as a precursor to generate dioxiranes .

The biological activity of 2-Trifluoromethyl-L-Phenylalanine is still under investigation, but preliminary studies suggest potential roles in modulating enzyme activity and influencing metabolic pathways. Its structural similarity to L-phenylalanine allows it to interact with biological systems, potentially affecting protein synthesis and function.

Notably, derivatives of phenylalanine have been studied for their roles in neurotransmitter synthesis and as precursors for various bioactive compounds .

Synthesis of 2-Trifluoromethyl-L-Phenylalanine can be achieved through several methods:

- Trifluoromethylation: This involves adding a trifluoromethyl group to L-phenylalanine using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

- Negishi Cross-Coupling: A more complex approach where a prefunctionalized aryl bromide reacts with a suitably protected β-iodoalanine .

- Dioxirane Generation: Utilizing phenylalanine-derived trifluoromethyl ketones to generate dioxiranes for oxidation catalysis .

2-Trifluoromethyl-L-Phenylalanine finds applications in several fields:

- Pharmaceuticals: As a building block in drug design, particularly for developing novel therapeutics targeting neurological disorders.

- Catalysis: Utilized in asymmetric synthesis and catalysis due to its unique electronic properties.

- Biochemistry: Employed in studies of protein interactions and enzyme mechanisms due to its structural similarity to natural amino acids .

Interaction studies have shown that 2-Trifluoromethyl-L-Phenylalanine can influence the binding affinity of certain proteins, potentially altering their function. Research indicates that it may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, its interaction with tyrosine-tRNA ligase has been noted, suggesting implications in protein synthesis regulation .

Several compounds share structural similarities with 2-Trifluoromethyl-L-Phenylalanine, each exhibiting unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| L-Phenylalanine | Natural amino acid; precursor to neurotransmitters | |

| 4-(Trifluoroethyl)-L-Phenylalanine | Contains a trifluoroethyl group; different reactivity | |

| 3-Trifluoromethyl-L-Tyrosine | Similar structure; impacts neurotransmitter pathways | |

| 2-Fluoro-L-Phenylalanine | Contains a fluoro group; different electronic effects |

Uniqueness: The presence of the trifluoromethyl group in 2-Trifluoromethyl-L-Phenylalanine significantly alters its chemical reactivity compared to other derivatives, making it particularly useful in synthetic chemistry and biological applications.

Negishi Cross-Coupling Based Synthesis

The Negishi cross-coupling reaction has emerged as a highly versatile and powerful method for the synthesis of 2-trifluoromethyl-L-phenylalanine derivatives [22] [23]. This palladium-catalyzed carbon-carbon bond forming reaction allows for the efficient construction of the aromatic framework bearing the trifluoromethyl substituent. The synthesis typically begins with the preparation of appropriate organozinc reagents that can be coupled with aryl halides containing the trifluoromethyl group [22].

A representative synthetic pathway involves the alkylation of chiral nickel complexes with fluorinated benzyl halides [2]. The key step utilizes a Negishi cross-coupling between a prefunctionalized aryl bromide and a suitably protected beta-iodoalanine derivative [2]. Initial attempts at direct cross-coupling with trifluoromethyl-containing substrates often result in recovered starting material and proto-dehalogenation products [2]. To overcome this limitation, the ketone functionality is masked as an olefin, which significantly improves the coupling efficiency due to reduced steric hindrance [2].

Chiral Nickel Complex Methodology

Chiral nickel complexes have proven to be exceptionally powerful tools for the asymmetric synthesis of fluorinated amino acids, including 2-trifluoromethyl-L-phenylalanine [8] [27]. The methodology involves a two-step pathway from the nickel complex to obtain the desired fluorinated amino acids on a gram scale in their fluorenylmethyloxycarbonyl-protected form [8]. This approach provides excellent diastereomeric purity exceeding 92% diastereomeric excess and high enantiomeric purities of 96% enantiomeric excess [8].

The synthesis begins with the preparation of alkyl iodide building blocks required for the alkylation reactions [8]. For trifluoromethyl-containing amino acids, specific synthetic strategies have been developed to access the corresponding alkyl iodides from fluorinated alcohols. The process involves the introduction of a nonaflate leaving group, which serves as a powerful leaving group during the iodination step [8]. This strategy overcomes the challenges associated with nucleophilic substitution reactions involving small highly fluorinated molecules [8].

Asymmetric Allylation and Kinetic Resolution

Recent advances in asymmetric synthesis have introduced iridium-catalyzed asymmetric allylation of alpha-trifluoromethyl aldimine esters as a viable pathway [11]. This method involves a sequential reaction that combines asymmetric allylation with an unprecedented kinetic resolution step [11]. The approach provides facile access to quaternary alpha-trifluoromethyl alpha-amino acids with excellent stereochemical control [11].

The synthetic route employs phenylglycinol-derived chiral auxiliaries attached to the nitrogen of the corresponding imines derived from esters of 3,3,3-trifluoropyruvic acid [14] [25]. Medium to high levels of stereocontrol can be achieved through this methodology, with particularly impressive results obtained through the application of the Strecker reaction using chiral thioureas and chiral Brønsted acids as organocatalysts [14] [25].

| Synthetic Method | Yield (%) | Enantiomeric Excess (%) | Key Features |

|---|---|---|---|

| Negishi Cross-Coupling | 54-76 | >95 | Masked ketone strategy |

| Chiral Nickel Complex | >90 | 96 | Gram-scale synthesis |

| Asymmetric Allylation | 60-85 | 90-95 | Kinetic resolution |

| Enzymatic Methods | 26-82 | >99 | Biocatalytic approach |

Enzymatic Synthesis Approaches

Biocatalytic methods have gained significant attention for the production of 2-trifluoromethyl-L-phenylalanine [4]. Engineered phenylalanine ammonia lyase variants from Petroselinum crispum have been specifically tailored towards mono-substituted phenylalanine substrates [4]. The optimal conditions provide an efficient preparative scale biocatalytic procedure for meta-trifluoromethylphenylalanine with yields of 26% and enantiomeric excess exceeding 99% [4].

The enzymatic approach involves ammonia elimination and ammonia addition reactions, with optimization focusing on substrate concentration, biocatalyst to substrate ratio, reaction buffer composition, and reaction time [4]. These parameters significantly influence both conversion rates and enantiomeric excess values [4]. The biocatalytic synthesis represents a green alternative to traditional chemical methods and provides access to highly enantiomerically pure products [4].

Stereochemical Control in Fluorinated Amino Acid Synthesis

Chiral Auxiliary Strategies

Stereochemical control in the synthesis of 2-trifluoromethyl-L-phenylalanine relies heavily on the use of chiral auxiliaries [12] [14]. Phenylglycinol-derived chiral auxiliaries have demonstrated exceptional effectiveness when attached to the nitrogen atom of imines derived from trifluoropyruvic acid esters [14]. These auxiliaries provide medium to high levels of stereocontrol through chelation control mechanisms and steric interactions [14].

The synthesis of fluorinated phenylalanines has been achieved through transamination reactions between chiral aminomethyl-hydroxy-dimethyl-dithiapyridinophanes and sodium salts of fluorinated phenylpyruvic acids [12]. The initially formed zinc complexes undergo isomerization followed by acid hydrolysis to give the desired products with modest enantiomeric excesses ranging from 33% to 66% [12]. More advanced methodologies utilizing nickel complexes have improved these results significantly [12].

Catalytic Asymmetric Approaches

Catalytic asymmetric synthesis methods have revolutionized the field of fluorinated amino acid synthesis [14] [25]. The Strecker reaction using chiral thioureas and chiral Brønsted acids as organocatalysts has achieved impressive results in terms of both yield and stereoselectivity [14]. These catalytic approaches avoid the need for stoichiometric quantities of chiral auxiliaries and provide more atom-economical synthetic routes [14].

Copper-catalyzed asymmetric alpha-fluorination of phenylalanine derivatives has been developed using specific chiral ligands [12]. The direct alpha-carbon-hydrogen fluorination is catalyzed by copper acetate with R-3-hydroxyquinuclidine ligand, providing higher yields compared to other ligands and avoiding beta-elimination products [12]. The methodology demonstrates the importance of ligand selection in achieving optimal stereochemical outcomes [12].

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity plays a crucial role in determining the final stereochemical outcome of fluorinated amino acid synthesis [12] [15]. The incorporation of specific protecting groups and the nature of the amino acid framework significantly influence the stereochemical course of reactions [12]. For instance, the use of picolinamide auxiliaries in alpha-fluorination reactions provides enhanced selectivity through coordination effects [12].

Recent studies have demonstrated that both diastereomers of trifluoroleucine can be synthesized with high stereocontrol, indicating that the described chiral nickel complex strategy can be applied to synthesize enantio- and diastereomerically pure gamma-branched fluorinated amino acids [15]. This substrate-controlled approach extends the scope of stereoselective fluorinated amino acid synthesis beyond simple aromatic systems [15].

| Stereochemical Method | Selectivity (de/ee %) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|

| Phenylglycinol auxiliary | 85-95 de | -20 to 0 | 12-24 |

| Chiral thiourea catalysis | 90-98 ee | 25 | 6-12 |

| Nickel complex alkylation | >92 de, 96 ee | 25 | 2-6 |

| Copper-catalyzed fluorination | 80-90 ee | 50 | 8-16 |

Electronic and Steric Effects

The stereochemical outcome in fluorinated amino acid synthesis is significantly influenced by electronic and steric effects [12] [14]. The electron-withdrawing nature of the trifluoromethyl group affects the reactivity of neighboring functional groups and influences the preferred conformations of intermediates [14]. These electronic effects must be carefully considered when designing synthetic strategies [14].

Steric effects arising from the bulky trifluoromethyl group can both hinder and direct stereochemical outcomes [12]. The strategic placement of bulky protecting groups can enhance facial selectivity in key bond-forming reactions [12]. Computational studies have provided insights into the interplay between electronic and steric factors in determining stereochemical preferences [41].

Analytical Techniques for Purity Assessment (TLC, HPLC, NMR)

Thin Layer Chromatography Analysis

Thin layer chromatography serves as a rapid and cost-effective method for monitoring the synthesis and assessing the purity of 2-trifluoromethyl-L-phenylalanine [19]. The technique functions on the principle of differential affinities for mobile and stationary phases, with compounds exhibiting distinct retention factors [19]. For fluorinated amino acids, the presence of the trifluoromethyl group significantly affects the polarity and chromatographic behavior [19].

Commercial 2-trifluoromethyl-L-phenylalanine with greater than or equal to 98.0% purity by thin layer chromatography analysis demonstrates the effectiveness of this technique for purity assessment [1]. The method requires careful selection of solvent systems to achieve optimal separation of the target compound from potential impurities [19]. Typical thin layer chromatography conditions involve silica gel plates with various mobile phase compositions ranging from hexane-ethyl acetate mixtures to more polar solvent systems [19].

The retention factor values for 2-trifluoromethyl-L-phenylalanine can be used for compound identification due to their uniqueness under specific conditions [19]. However, various factors including layer thickness, moisture content, vessel saturation, temperature, and mobile phase depth can affect reproducibility [19]. Therefore, standardized conditions and careful control of experimental parameters are essential for reliable results [19].

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography represents the primary analytical method for determining the purity of 2-trifluoromethyl-L-phenylalanine [33] [34]. The technique offers superior resolution, sensitivity, and quantitative capabilities compared to thin layer chromatography [33]. Various column chemistries and detection methods have been developed specifically for fluorinated amino acid analysis [33].

Reverse-phase chromatography using carbon-18 columns with polar-embedded functionalities provides excellent separation of fluorinated amino acids from their non-fluorinated counterparts [36]. The separation mechanism relies on the unique fluorophilicity exhibited by fluorinated compounds [36]. When hydrocarbon eluents are employed, fluorocarbon columns provide superior separation performance [36]. Conversely, when fluorocarbon eluents are utilized, hydrocarbon columns offer better separation capabilities [36].

Ion-pair chromatography has emerged as a particularly effective approach for amino acid analysis [33]. The use of trifluoroacetic acid and heptafluorobutyric acid as ion-pair reagents enables efficient retention and separation of amino acids on reverse-phase columns [33]. Charged aerosol detection provides comprehensive detection capabilities for compounds lacking chromophores [33]. Limits of quantification as low as 0.02% have been achieved using these methodologies [33].

| HPLC Method | Column Type | Detection | LOQ (%) | Application |

|---|---|---|---|---|

| Reverse Phase | C18 Polar Embedded | UV + CAD | 0.02-0.05 | General purity |

| Ion Pair | C18 + TFA/HFBA | CAD + MS | 0.02 | Impurity profiling |

| Chiral | Cinchona-based | UV + FL | 0.001 | Enantiomeric purity |

| Fluorocarbon | Fluorous phase | UV | 0.1 | Fluorine-specific |

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization and purity assessment for 2-trifluoromethyl-L-phenylalanine [28] [29]. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable due to the high sensitivity, 100% natural abundance, and wide chemical shift range of fluorine nuclei [29]. The technique enables simultaneous detection and quantification of fluorinated compounds without the need for physical separation [29].

Proton nuclear magnetic resonance analysis of 2-trifluoromethyl-L-phenylalanine reveals characteristic signals for the aromatic protons, the alpha-hydrogen, and the methylene protons of the side chain [1]. The chemical shifts are influenced by the electron-withdrawing effect of the trifluoromethyl group [1]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the trifluoromethyl carbon appearing as a characteristic quartet due to coupling with fluorine nuclei [1].

Fluorine-19 nuclear magnetic resonance parameters for trifluoromethyl-containing amino acids have been extensively characterized [28]. The chemical shift tensor parameters, intramolecular fluorine dipole-dipole couplings, and temperature-dependent relaxation times provide valuable information for structural studies [28]. The trifluoromethyl group exhibits both chemical shift and homonuclear dipolar coupling that can be utilized for structural analysis of fluorine-labeled peptides and proteins [28].

Mass Spectrometry and Additional Characterization

Mass spectrometry serves as a complementary technique for molecular weight determination and structural confirmation of 2-trifluoromethyl-L-phenylalanine [16] [33]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides highly accurate molecular weight measurements with minimal sample requirements [34]. The technique is particularly valuable for confirming the identity of synthetic products and detecting potential impurities [34].

High-resolution mass spectrometry enables precise determination of molecular formulas and can differentiate between closely related compounds [16]. For 2-trifluoromethyl-L-phenylalanine with molecular formula C10H10F3NO2 and molecular weight 233.19, mass spectrometry provides unambiguous identification [1]. Tandem mass spectrometry methods can provide additional structural information through fragmentation patterns [16].

The combination of chromatographic separation with mass spectrometric detection offers powerful analytical capabilities [33]. Liquid chromatography-mass spectrometry methods enable simultaneous separation and identification of amino acid derivatives with limits of detection in the nanogram range [33]. Selected reaction monitoring modes provide enhanced selectivity and sensitivity for specific analytes [33].

| Analytical Technique | Detection Limit | Key Information | Typical Conditions |

|---|---|---|---|

| 1H NMR | 0.1% | Structure confirmation | 400 MHz, CDCl3 |

| 13C NMR | 0.5% | Carbon framework | 100 MHz, decoupled |

| 19F NMR | 0.01% | Fluorine environment | 376 MHz, neat |

| MS (MALDI-TOF) | ng range | Molecular weight | Matrix-assisted |

| LC-MS | pg range | Identity + purity | ESI, positive mode |

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) at the ortho position of 2-trifluoromethyl-L-phenylalanine exerts profound electronic effects that fundamentally alter the compound's chemical behavior compared to the natural amino acid phenylalanine [1]. These electronic effects primarily manifest through inductive withdrawal of electron density, significantly impacting the aromatic ring's reactivity and the amino acid's acid-base properties.

Inductive Electron Withdrawal

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett σ-parameter of 0.43 (meta) and 0.54 (para), demonstrating its strong electron-deficient character [1] [2]. In the ortho position of 2-trifluoromethyl-L-phenylalanine, this group withdraws electron density primarily through the inductive effect, operating through the σ-bond framework rather than through π-electron delocalization [3]. The three highly electronegative fluorine atoms (electronegativity = 4.0) create a significant dipole moment, with the carbon atom bearing a partial positive charge that inductively pulls electron density from the aromatic ring [4].

| Property | Value | Reference |

|---|---|---|

| Hammett σₘ-parameter | 0.43 | [2] |

| Hammett σₚ-parameter | 0.54 | [2] |

| Electronegativity (F) | 4.0 | [3] |

| Inductive Effect | Strong electron withdrawal | [1] [3] |

| Ring Deactivation Factor | ~40,000-fold decrease in electrophilic substitution rate | [5] |

Impact on Aromatic Reactivity

The electron-withdrawing nature of the trifluoromethyl group dramatically deactivates the aromatic ring toward electrophilic aromatic substitution reactions. Studies demonstrate that trifluoromethylbenzene undergoes nitration approximately 40,000 times slower than benzene itself [5]. This deactivation results from the reduced electron density in the aromatic π-system, making the ring less nucleophilic and therefore less reactive toward electrophilic species [1]. The ortho positioning in 2-trifluoromethyl-L-phenylalanine particularly affects positions adjacent to the trifluoromethyl group through both inductive and steric effects.

Acid-Base Properties Modification

The electron-withdrawing trifluoromethyl group significantly enhances the acidity of nearby functional groups. Computational predictions suggest that 2-trifluoromethyl-L-phenylalanine exhibits a pKa of approximately 2.09±0.10, representing a decrease of approximately 1-2 pKa units compared to natural phenylalanine [6] [7]. This acidity enhancement occurs through stabilization of the conjugate base (carboxylate anion) via inductive withdrawal of electron density, making proton dissociation more favorable.

The trifluoromethyl group's influence extends beyond the immediate carboxyl group, affecting the entire molecular electronic distribution. Nuclear magnetic resonance studies of related compounds demonstrate that ¹⁹F chemical shifts are highly sensitive to local electronic environments, with chemical shift dispersions varying significantly based on the electron density around the fluorine nuclei [8]. This sensitivity makes ¹⁹F NMR spectroscopy particularly valuable for studying conformational changes and molecular interactions in proteins containing 2-trifluoromethyl-L-phenylalanine.

Resonance Effects and Limitations

Unlike groups directly conjugated to aromatic systems, the trifluoromethyl group in 2-trifluoromethyl-L-phenylalanine exhibits limited resonance interaction with the phenyl ring due to the insulating effect of the intervening CH₂ bridge of the phenylalanine side chain [9]. The electronic effects are therefore predominantly inductive, operating through the σ-bond network rather than through π-electron delocalization. This distinction is important for understanding the compound's reactivity patterns and distinguishes it from compounds where the trifluoromethyl group is directly attached to the aromatic ring.

Conformational Analysis via X-Ray Crystallography

Crystallographic analysis of 2-trifluoromethyl-L-phenylalanine and related trifluoromethylated phenylalanine derivatives reveals important structural features that influence molecular conformation and intermolecular interactions. While specific X-ray crystal structure data for the free amino acid form of 2-trifluoromethyl-L-phenylalanine is limited in the literature, structural insights can be derived from crystallographic studies of closely related compounds and protected derivatives.

Crystal Structure Parameters

Analysis of crystallographic data for trifluoromethylated phenylalanine derivatives indicates typical solid-state packing arrangements influenced by both hydrogen bonding and van der Waals interactions [10] [11]. The compound exhibits a melting point of 216°C, suggesting relatively strong intermolecular forces in the crystal lattice [7] [12]. The predicted density of 1.364±0.06 g/cm³ reflects the contribution of the heavy fluorine atoms to the molecular packing efficiency [7] [13].

| Crystal Property | Value | Reference |

|---|---|---|

| Melting Point | 216°C | [7] [12] |

| Predicted Density | 1.364±0.06 g/cm³ | [7] [13] |

| Physical State | Crystalline solid | [6] |

| Crystal Color | White to off-white | [6] [7] |

Molecular Conformation in Solid State

X-ray crystallographic studies of related trifluoromethyl ketone derivatives provide insights into preferred conformations [10]. The trifluoromethyl group adopts conformations that minimize steric repulsion while optimizing crystal packing interactions. In peptide-based systems containing trifluoromethylated phenylalanine residues, the aromatic ring typically adopts a folded secondary structure where the trifluoromethyl group is oriented away from the peptide backbone to minimize unfavorable interactions [10].

Intermolecular Interactions

Crystallographic analysis of related trifluoromethylated compounds reveals several types of intermolecular interactions that stabilize the crystal lattice [14]:

- Hydrogen Bonding: Classical O-H···O and N-H···O hydrogen bonds involving the amino and carboxyl groups

- C-H···O Interactions: Weak hydrogen bonds between aromatic hydrogen atoms and oxygen acceptors

- π-π Stacking: Aromatic ring interactions, though these may be modified by the electron-withdrawing trifluoromethyl group

- C-H···F Contacts: Weak interactions involving the fluorine atoms of the trifluoromethyl group

Conformational Flexibility and Ring Orientation

The trifluoromethyl group's position significantly influences the conformational preferences of the phenylalanine side chain. Studies of trifluoromethylated aromatic compounds demonstrate that the CF₃ group prefers conformations that maximize separation from other bulky substituents while maintaining favorable electrostatic interactions [11]. In 2-trifluoromethyl-L-phenylalanine, the ortho substitution pattern creates unique steric demands that influence both intramolecular and intermolecular arrangements.

The crystal structure analysis indicates that the amino acid adopts extended conformations in the solid state, with the aromatic ring positioned to optimize both hydrogen bonding networks and van der Waals contacts. The trifluoromethyl group's electron-withdrawing nature influences the charge distribution around the aromatic ring, affecting both the strength and directionality of intermolecular interactions.

Comparison with Natural Phenylalanine

Crystallographic comparisons between 2-trifluoromethyl-L-phenylalanine and natural phenylalanine reveal systematic differences in molecular dimensions and packing arrangements. The trifluoromethyl substitution increases the molecular volume and alters the electrostatic surface potential, leading to different crystal packing motifs and potentially different polymorphic forms. These structural differences have important implications for the compound's solubility, stability, and biological activity.

Solubility and Partition Coefficient Studies

The solubility characteristics of 2-trifluoromethyl-L-phenylalanine reflect the combined influence of the hydrophilic amino acid backbone and the highly lipophilic trifluoromethyl substituent. This dual nature creates a complex solubility profile that differs significantly from both natural phenylalanine and other fluorinated amino acid derivatives.

Aqueous Solubility Profile

2-Trifluoromethyl-L-phenylalanine exhibits limited aqueous solubility, characteristic of fluorinated amino acids containing bulky lipophilic substituents [15] [13]. The compound is described as "slightly soluble" in water at ambient conditions, with enhanced dissolution requiring elevated temperature (37°C) and ultrasonic treatment [15]. For the related 4-trifluoromethyl-L-phenylalanine isomer, quantitative solubility data indicates approximately 2 mg/mL (8.58 mM) in water under optimized conditions [15].

| Solvent System | Solubility | Conditions | Reference |

|---|---|---|---|

| Water | Slightly soluble | Room temperature | [13] [16] |

| Water (enhanced) | ~2 mg/mL (4-isomer) | 37°C, ultrasonic | [15] |

| DMSO | Readily soluble | Room temperature | [14] |

| Methanol/Water mixtures | Variable | Dependent on ratio | [8] |

Partition Coefficient and Lipophilicity

The calculated XLogP3-AA value of -0.5 for 2-trifluoromethyl-L-phenylalanine indicates a moderately hydrophilic character despite the presence of the lipophilic trifluoromethyl group [6]. This apparent contradiction reflects the competing influences of the polar amino acid backbone (amino and carboxyl groups) and the hydrophobic aromatic-trifluoromethyl system. The negative LogP value suggests preferential partitioning into aqueous phases over octanol, though the magnitude is significantly reduced compared to natural phenylalanine due to the fluorine substitution.

Solvent-Dependent Behavior

Studies of trifluoromethylated compounds in various solvent systems reveal significant environmental sensitivity [8]. In methanol-water mixtures of varying polarity, the compound exhibits differential solubility behavior, with ¹⁹F NMR chemical shifts serving as sensitive probes of the local solvation environment. This solvent sensitivity reflects the ability of the trifluoromethyl group to participate in specific solvation interactions, including weak hydrogen bonding with protic solvents and dipole-dipole interactions with aprotic systems.

Temperature and pH Dependencies

The solubility of 2-trifluoromethyl-L-phenylalanine shows typical amino acid behavior with respect to pH, exhibiting maximum solubility near the isoelectric point and reduced solubility at extreme pH values. The predicted pKa of 2.09±0.10 suggests that the compound exists predominantly in zwitterionic form under physiological conditions [7]. Temperature-dependent solubility studies indicate increasing dissolution with elevated temperature, consistent with the endothermic nature of the dissolution process for amino acids.

Implications for Biological Systems

The solubility characteristics of 2-trifluoromethyl-L-phenylalanine have important implications for its incorporation into biological systems. The limited aqueous solubility may affect bioavailability and cellular uptake, while the moderate lipophilicity suggests potential for membrane permeation. These properties influence the compound's utility in protein engineering applications, where sufficient solubility is required for incorporation into culture media and subsequent uptake by expression systems.